molecular formula C12H16N6O2 B2595447 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-83-4

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2595447
CAS No.: 898412-83-4
M. Wt: 276.3
InChI Key: RUXJMUDDZPBOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocycles related to 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, were synthesized. These compounds showed activity against P388 leukemia, highlighting their potential for antitumor applications. However, their vascular relaxing effects were not significantly potent (Ueda et al., 1987).
  • The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine demonstrated moderate activity against rhinovirus at nontoxic dosage levels, indicating potential antiviral applications (Kim et al., 1978).

Molecular Structure and Chemical Properties

  • Mesoionic purinone analogs, resembling the structure of interest, were explored for their synthesis and properties. These compounds underwent hydrolytic ring-opening reactions, indicating unique reactivity patterns that could be leveraged in medicinal chemistry (Coburn & Taylor, 1982).
  • Annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones were synthesized, providing insight into potential chemical modifications and applications of similar compounds in creating new molecules with desired biological activities (Abdel-Rahman, 1993).

Anticancer, Anti-HIV, and Antimicrobial Activities

  • A study described the synthesis of triazino and triazolo[4,3-e]purine derivatives showing considerable anticancer and anti-HIV activities. One compound exhibited significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, showcasing the potential of these compounds for therapeutic development (Ashour et al., 2012).

Medicinal Chemistry and Isosteres

  • Research on 1,3,5-triazine-based analogues of purine highlighted their use as privileged scaffolds in medicinal chemistry. These compounds have been instrumental in developing inhibitors for various enzymes and receptors, underscoring the versatility and potential of triazine-based compounds in drug discovery (Lim & Dolzhenko, 2014).

Properties

IUPAC Name

1,3,4,7,9-pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-6-7(2)18-8-9(13-11(18)17(5)14-6)15(3)12(20)16(4)10(8)19/h7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJMUDDZPBOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.